molecular formula C20H28N6O B4521008 1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine

1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine

Cat. No.: B4521008
M. Wt: 368.5 g/mol
InChI Key: SVFDNDXJPQFNKF-UHFFFAOYSA-N
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Description

1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine is a complex organic compound that features a piperazine ring, a cyclohexyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The cyclohexyl group can be introduced through a cycloaddition reaction, and the piperazine ring is often formed via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields. The use of environmentally benign solvents and catalysts, such as L-proline, can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the piperazine ring or the cyclohexyl group.

    Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents such as acetonitrile and DMF. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various tetrazole derivatives, modified piperazine rings, and substituted benzyl groups. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit specific enzymes. The piperazine ring can also interact with receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a piperazine ring. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c27-20(19-8-6-18(7-9-19)15-26-16-21-22-23-26)25-12-10-24(11-13-25)14-17-4-2-1-3-5-17/h1-5,16,18-19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFDNDXJPQFNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine
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1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine
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1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine

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